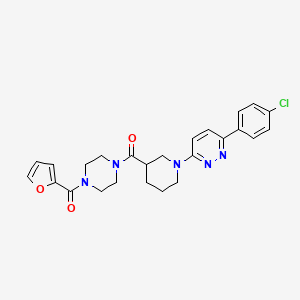

(1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

説明

特性

IUPAC Name |

[1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidin-3-yl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN5O3/c26-20-7-5-18(6-8-20)21-9-10-23(28-27-21)31-11-1-3-19(17-31)24(32)29-12-14-30(15-13-29)25(33)22-4-2-16-34-22/h2,4-10,16,19H,1,3,11-15,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYZOJSPUPIMLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone (CAS Number: 1105213-54-4) has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C25H26ClN5O3 |

| Molecular Weight | 480.0 g/mol |

| CAS Number | 1105213-54-4 |

The compound features a complex structure with multiple functional groups, including a chlorophenyl moiety and a furan carbonyl, which are significant for its biological activity.

The mechanism of action for this compound is primarily linked to its interaction with various biological targets, particularly kinases involved in cellular signaling pathways. Recent studies have highlighted its potential as an inhibitor of specific kinases associated with diseases such as malaria and tuberculosis.

Case Study: Antimalarial Activity

In a study focusing on antimalarial compounds, derivatives similar to the target compound were evaluated for their inhibitory effects on Plasmodium falciparum kinases. The results indicated that certain structural analogs exhibited potent inhibition, suggesting that the target compound may share similar properties .

In Vitro Studies

In vitro assays have been conducted to assess the compound's efficacy against various pathogens. The following table summarizes the findings from several key studies:

| Study Reference | Pathogen | IC50 (µM) | Observations |

|---|---|---|---|

| Plasmodium falciparum | 17 | Potent inhibitor of PfCDPK1 | |

| Mycobacterium tuberculosis | 2.18 | Significant anti-tubercular activity |

The compound demonstrated notable potency in inhibiting the growth of Plasmodium falciparum, with an IC50 value comparable to leading antimalarial agents. Additionally, it showed promising activity against Mycobacterium tuberculosis, indicating its potential as a dual-action therapeutic agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound. Modifications to the piperidine and pyridazine rings have been explored to enhance potency and selectivity against specific targets. For instance, substituents on the furan moiety were found to influence kinase inhibition significantly .

Toxicity and Safety Profile

Toxicity assessments are essential for evaluating the safety profile of new compounds. Preliminary cytotoxicity tests indicated that the compound was non-toxic to human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .

類似化合物との比較

Table 1: Structural and Functional Comparison of Key Analogues

*Predicted LogP values based on structural fragments.

Key Findings from Comparative Analysis

Electron-Withdrawing Substituents: The target compound’s 4-chlorophenyl group provides moderate electron withdrawal, balancing lipophilicity and solubility. In contrast, the trifluoromethyl group in ’s compound significantly increases metabolic stability but may reduce aqueous solubility .

Heterocyclic Diversity: The pyridazine core in the target compound distinguishes it from pyridine () or pyrimidine-triazole hybrids (). Pyridazines are less common in drug design but may offer unique binding modes due to their nitrogen arrangement .

Piperazine-Piperidine Linkers :

- The piperidine-piperazine bridge in the target compound allows conformational flexibility, which may enhance binding to diverse targets. However, rigid analogs like the cyclopentane in could improve selectivity .

Sulfonamide () or trifluoromethyl () groups may mitigate this risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。